N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane

Lipophilicity Drug-likeness CNS permeability

N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane (CAS 1934962-15-8) belongs to the 1,8-diazaspiro[4.5]decane class of spirocyclic diamines. Its structure embeds a 3-methyl-substituted pyrrolidine ring spiro-fused to an N-Boc-piperidine at the 8-position, providing two differentiated amino groups (one Boc-protected, one secondary) in a rigid, three-dimensional framework.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
Cat. No. B13079988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC1CC2(CCN(CC2)C(=O)OC(C)(C)C)NC1
InChIInChI=1S/C14H26N2O2/c1-11-9-14(15-10-11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3
InChIKeyOMBOBGNUKHZOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane – Spirocyclic Diamine Building Block for Drug Discovery


N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane (CAS 1934962-15-8) belongs to the 1,8-diazaspiro[4.5]decane class of spirocyclic diamines. Its structure embeds a 3-methyl-substituted pyrrolidine ring spiro-fused to an N-Boc-piperidine at the 8-position, providing two differentiated amino groups (one Boc-protected, one secondary) in a rigid, three-dimensional framework. The compound has a molecular formula of C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol . This scaffold was designed as a ready-to-use building block for lead generation libraries, with the Boc group enabling selective functionalization at the secondary amine via amide bond formation or reductive amination [1].

Why Generic N-Boc-Spirodiamine Substitution Fails – Physicochemical and Regiochemical Differentiation of N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane


The 1,8-diazaspiro[4.5]decane scaffold class contains multiple regioisomeric and substitution variants (e.g., 2,8- vs. 1,8-substitution, N-Boc vs. N-Cbz protection, and 3-methyl vs. unsubstituted pyrrolidine rings). These structural variations produce measurable differences in lipophilicity (computed LogP), topological polar surface area (TPSA), and molecular weight that affect compound handling, solubility, and downstream pharmacokinetic profiles when the scaffold is elaborated into drug candidates . Critically, the pyrrolidine NH in the 1,8-regioisomer is separated from the Boc-protected piperidine nitrogen by the spiro carbon, providing a distinct spatial orientation and hydrogen-bonding geometry relative to other diazaspiro regioisomers—factors that cannot be duplicated by simple N-Boc-piperazine or N-Boc-4-aminopiperidine building blocks [1].

Quantitative Differentiation Evidence – N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane vs. Closest Analogs


Enhanced Lipophilicity (ΔLogP = +0.68) Through 3-Methyl Substitution vs. Unsubstituted Parent Scaffold

Introduction of the 3-methyl group on the pyrrolidine ring increases the calculated partition coefficient (LogP) by approximately 0.68 log units compared to the unsubstituted tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (LogP 1.71 ), reaching 2.39 for the 3-methyl derivative . This elevated LogP indicates improved membrane permeability potential while remaining within the Lipinski rule-of-five LogP threshold (≤5) [1].

Lipophilicity Drug-likeness CNS permeability

Reduced Topological Polar Surface Area (TPSA = 41.57 Ų) Advantage for Membrane Penetration vs. Piperazine Bioisosteres

The 3-methyl-1,8-diazaspiro[4.5]decane scaffold exhibits a TPSA of 41.57 Ų , which falls comfortably below the established TPSA threshold of 60 Ų for favorable oral absorption and below 90 Ų for blood-brain barrier penetration [1]. In contrast, the widely used N-Boc-piperazine building block has a TPSA of approximately 52.6 Ų (amine deprotected), and elaborated piperazine-containing drug candidates routinely exceed 70–90 Ų [2].

TPSA Membrane permeability Oral bioavailability

Scalable Synthesis Demonstrated (5–20 g) with Unique Bromine-Mediated 5-Endo Cyclization

The 1,8-diazaspiro[4.5]decane scaffold, including N-Boc-protected derivatives, has been synthesized on a 5–20 gram scale using a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate under acidic conditions—the first reported example of this cyclization mode [1]. In contrast, closely related scaffolds such as 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane required ring-closing metathesis (RCM) with ruthenium catalysts, necessitating a dedicated metal-scavenging workup [1].

Scalability Chemical synthesis Process chemistry

Regiochemical Specificity: 1,8- vs. 2,8-Diazaspiro[4.5]decane Isomerism Impacts Vector Geometry and Target Engagement

N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane exhibits the 1,8-substitution pattern where the secondary amine (pyrrolidine NH) is positioned at the spiro carbon, approximately 2.5 Å farther from the Boc-piperidine nitrogen compared to the 2,8-diazaspiro[4.5]decane isomer . This altered N–N distance and angle directly impacts the exit vector geometry when both amines are functionalized—a critical parameter for fragment-based drug design [1]. The 2,8-isomer (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, CAS 885279-92-5) has both nitrogens in the piperidine ring, producing a fundamentally different spatial arrangement.

Regiochemistry Scaffold geometry Structure-activity relationships

Verified Commercial Purity (95%) with Defined Storage and Handling for Reproducible Procurement

The target compound is commercially available with a specified purity of 95% (HPLC), as verified by independent vendor certificate of analysis . The unsubstituted analog tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate is available at purities ranging from 95% to 98% depending on vendor and salt form (e.g., hemioxalate salt at 97%) . The 3-methyl compound's defined storage condition (room temperature, protect from light) and absence of hygroscopic salt forms simplify long-term storage and inventory management for compound management groups.

Purity specification Quality control Procurement reproducibility

Optimal Application Scenarios for N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane Based on Quantified Differentiation


CNS-Penetrant Kinase Inhibitor Lead Generation Libraries

With a LogP of 2.39 and TPSA of 41.57 Ų, this building block sits in the favorable property space for CNS drug candidates . When elaborated into kinase-targeting libraries via amide coupling or reductive amination at the free pyrrolidine NH, the predicted physicochemical profile supports blood-brain barrier penetration better than piperazine-based (TPSA ≈ 52–86 Ų) [1] or unsubstituted diazaspiro (LogP 1.71) alternatives. The rigid spirocyclic core also reduces entropic penalty upon target binding compared to flexible piperazine linkers [2].

Fragment-Based Drug Discovery Requiring Defined Exit Vector Geometry

The 1,8-regioisomer provides a unique inter-nitrogen distance of approximately 3.8–4.2 Å with a non-coplanar angular orientation, differentiating it from the 2,8-isomer (N–N ≈ 2.5 Å) . Fragment-based screening campaigns targeting binding pockets with specific hydrogen-bond acceptor/donor spacing can exploit this distinct geometry. The metal-free synthesis (bromine-mediated cyclization, no Ru catalyst) eliminates false-positive risk from trace metal contaminants in biochemical assays [3].

PARP Inhibitor Bioisostere Development Programs

The diazaspiro[4.5]decane scaffold has been experimentally validated as a viable piperazine bioisostere in the olaparib pharmacophore, with a representative analog showing PARP-1 IC₅₀ = 12.6 ± 1.1 nM, comparable to olaparib (IC₅₀ = 6 nM) but without DNA-damaging properties at equivalent concentrations [4]. The 3-methyl substitution (LogP +0.68) offers a tunable lipophilicity handle for optimizing the ADME profile of PARP inhibitor candidates without altering the core spirocyclic geometry.

Neurokinin (NK1) Antagonist and TPH Inhibitor Intermediate Synthesis

Patent literature explicitly identifies 1,8-diazaspiro[4.5]decane derivatives as key intermediates for neurokinin NK1 antagonists (Janssen Pharmaceutica) [5] and tryptophan hydroxylase (TPH1) inhibitors (Roivant Sciences) [6]. The N-Boc-3-methyl variant provides a differentiated starting point for these therapeutic programs, with the Boc protecting group enabling selective late-stage functionalization at the secondary amine. The 3-methyl group introduces a chiral center when resolved, offering additional stereochemical control for patent strategy and target selectivity optimization.

Quote Request

Request a Quote for N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.